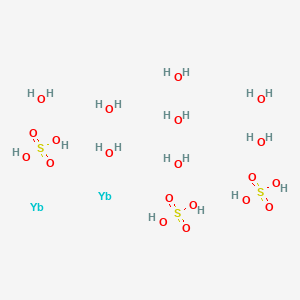
2,2-Disulfanylbutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Disulfanylbutanedioic acid, also known as meso-2,3-dimercaptosuccinic acid, is an organic compound with the molecular formula C4H6O4S2. It is a white crystalline powder with a characteristic thiol odor. This compound is notable for its applications in chelation therapy, particularly for heavy metal poisoning.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Disulfanylbutanedioic acid can be synthesized through the reaction of maleic anhydride with hydrogen sulfide, followed by oxidation. The reaction typically involves the following steps:
Reaction with Hydrogen Sulfide: Maleic anhydride reacts with hydrogen sulfide in the presence of a catalyst to form 2,3-dimercaptosuccinic acid.
Oxidation: The resulting compound is then oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Disulfanylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: The compound can be reduced to break disulfide bonds, forming thiol groups.
Substitution: It can participate in substitution reactions where the thiol groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Disulfide derivatives.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2-Disulfanylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind heavy metals in analytical chemistry.
Biology: Employed in studies involving metal ion homeostasis and detoxification.
Medicine: Utilized in chelation therapy for treating heavy metal poisoning, such as lead, mercury, and arsenic poisoning.
Mecanismo De Acción
The primary mechanism of action of 2,2-disulfanylbutanedioic acid involves its ability to chelate heavy metals. The compound forms strong complexes with metal ions, which are then excreted from the body. This chelation process involves the binding of metal ions to the thiol groups of the compound, forming stable, water-soluble complexes that are eliminated via the kidneys .
Comparación Con Compuestos Similares
2,3-Dimercaptopropane-1-sulfonic acid: Another chelating agent used for heavy metal detoxification.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with applications in medicine and industry.
Dimercaprol: Used in the treatment of heavy metal poisoning, particularly arsenic, gold, and mercury.
Uniqueness: 2,2-Disulfanylbutanedioic acid is unique due to its high specificity for lead and its ability to form stable, water-soluble complexes that are easily excreted. This makes it particularly effective in chelation therapy for lead poisoning, with fewer side effects compared to other chelating agents .
Propiedades
IUPAC Name |
2,2-bis(sulfanyl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S2/c5-2(6)1-4(9,10)3(7)8/h9-10H,1H2,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKYAILCOIEKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(=O)O)(S)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate](/img/structure/B8058139.png)

![tetrasodium 2-[(carboxylatomethyl)({3-[(3-{[(carboxylatomethyl)(carboxymethyl)amino]methyl}-4-hydroxy-5-isopropyl-2-methylphenyl)(2-sulfonatophenyl)methylidene]-5-isopropyl-2-methyl-6-oxocyclohexyl}methyl)amino]acetate](/img/structure/B8058178.png)




![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B8058214.png)
